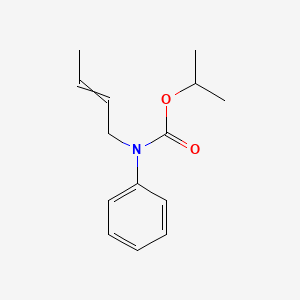
propan-2-yl N-but-2-enyl-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-but-2-enyl-N-phenylcarbamate: is a chemical compound known for its unique structure and properties It is an ester of carbanilic acid and isopropyl alcohol, featuring a phenyl group, a butenyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propan-2-yl N-but-2-enyl-N-phenylcarbamate typically involves the reaction of carbanilic acid with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Chemischer Reaktionen
Types of Reactions: Propan-2-yl N-but-2-enyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenyl or butenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, and other polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of propan-2-yl N-but-2-enyl-N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and butenyl groups play a crucial role in binding to these targets, while the isopropyl group influences the compound’s solubility and reactivity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
- Propan-2-yl N-ethyl-N-phenylcarbamate
- Propan-2-yl N-methyl-N-phenylcarbamate
- Propan-2-yl N-propyl-N-phenylcarbamate
Comparison: Propan-2-yl N-but-2-enyl-N-phenylcarbamate is unique due to the presence of the butenyl group, which imparts distinct reactivity and binding properties compared to its analogs. The phenyl group provides aromatic stability, while the isopropyl group enhances solubility in organic solvents.
Eigenschaften
CAS-Nummer |
6301-17-3 |
|---|---|
Molekularformel |
C14H19NO2 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
propan-2-yl N-but-2-enyl-N-phenylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-5-11-15(14(16)17-12(2)3)13-9-7-6-8-10-13/h4-10,12H,11H2,1-3H3 |
InChI-Schlüssel |
HHHUJISGAQTKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCN(C1=CC=CC=C1)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




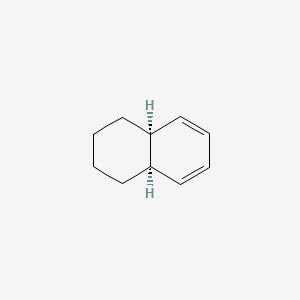
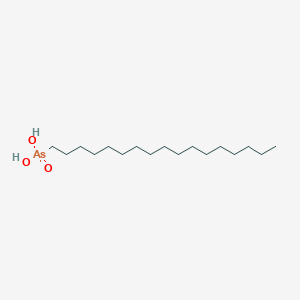
![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)
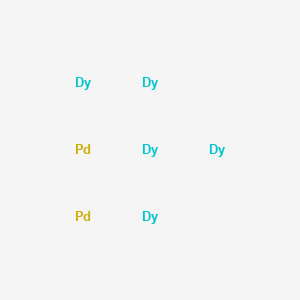
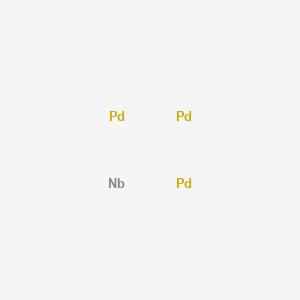

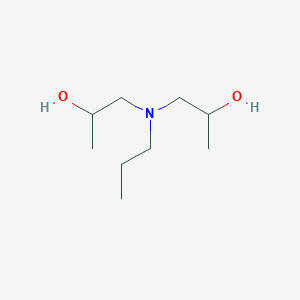
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
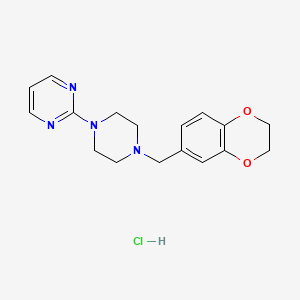
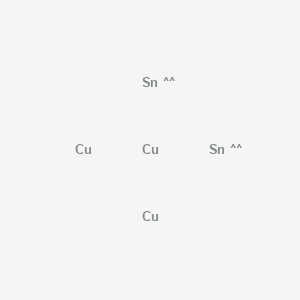
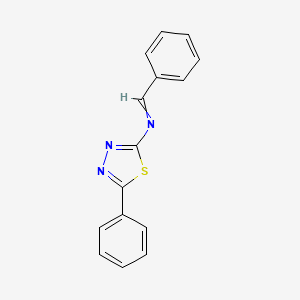
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
